molecular formula C10H9N3O B1510310 3-(Pyridin-2-yloxy)pyridin-2-amine

3-(Pyridin-2-yloxy)pyridin-2-amine

Cat. No.: B1510310
M. Wt: 187.2 g/mol
InChI Key: GATBKDRDCFCGHF-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)pyridin-2-amine is a heterocyclic compound featuring two pyridine rings connected via an ether linkage (pyridin-2-yloxy group) at the 3-position of the pyridin-2-amine core. The pyridin-2-amine moiety is common in bioactive molecules, where substituents on the core structure modulate target specificity and physicochemical properties .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

IUPAC Name

3-pyridin-2-yloxypyridin-2-amine

InChI

InChI=1S/C10H9N3O/c11-10-8(4-3-7-13-10)14-9-5-1-2-6-12-9/h1-7H,(H2,11,13)

InChI Key

GATBKDRDCFCGHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=C(N=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Chemistry

3-(Pyridin-2-yloxy)pyridin-2-amine serves as a building block in the synthesis of complex organic molecules and heterocycles. Its role in creating new compounds is crucial for advancing synthetic methodologies.

Biology

The compound acts as a ligand in enzyme-substrate interactions and receptor binding assays. It has been studied for its ability to influence metabolic pathways, making it a candidate for further investigation in drug development.

Medicine

Research indicates potential therapeutic properties , particularly:

  • Antimicrobial Activity : Preliminary studies show moderate antibacterial effects against various pathogens, including Chlamydia species, suggesting its use in developing new antimicrobial agents.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be beneficial in treating conditions like bacterial infections or metabolic disorders.

Industry

In industrial applications, this compound is utilized in developing novel materials with specific electronic and optical properties, showcasing its versatility beyond traditional chemical applications.

Antichlamydial Activity

A study highlighted the antichlamydial properties of compounds related to this compound. These compounds were assessed for their ability to reduce chlamydial inclusion numbers significantly, indicating potential for new drug development targeting chlamydial infections.

Toxicity Assessment

Toxicity assays conducted on human cell lines revealed low cytotoxicity levels for this compound, making it a promising candidate for therapeutic applications without significant safety concerns.

Data Tables

Application Area Details References
ChemistryBuilding block for organic synthesis
BiologyLigand for enzyme interactions
MedicineAntimicrobial properties
IndustryDevelopment of novel materials

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The pyridin-2-amine core serves as a versatile template for derivatization. Key structural variations among analogs include:

Compound Name Substituent at 3-Position Key Functional Groups Biological Activity References
3-(Pyridin-2-yloxy)pyridin-2-amine Pyridin-2-yloxy Ether-linked pyridine Under investigation -
TAC5-a 4-Aminobenzyloxy Benzyl ether with amino group Anti-inflammatory (NF-κB inhibition)
E1210/Manogepix Isoxazole-benzyl group Isoxazole, benzyl ether Antifungal (GPI biosynthesis inhibition)
3-(Benzyloxy)pyridin-2-amine Benzyloxy Simple benzyl ether Structural reference
3-(Difluoromethyl)pyridin-2-amine Difluoromethyl Fluorinated alkyl group Potential metabolic stability
Crizotinib Dichlorofluorophenethyl-piperidinyl Halogenated aryl, piperidine Kinase inhibitor (ALK/ROS1 target)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Substitution with benzyl (TAC5-a) or pyridin-2-yloxy groups increases lipophilicity compared to simpler analogs like 3-methoxy derivatives, impacting membrane permeability and bioavailability.
  • Metabolic Stability : Fluorinated analogs (e.g., 3-(difluoromethyl)pyridin-2-amine) may exhibit enhanced stability due to reduced cytochrome P450-mediated oxidation .
  • Solubility: Polar substituents (e.g., amino groups in TAC5-a) improve aqueous solubility, whereas hydrophobic moieties (e.g., benzyl) favor tissue penetration .

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) reactions on appropriately halogenated pyridine derivatives, followed by amination steps to introduce the amino group at the 2-position of the pyridine ring. The key steps are:

  • Formation of the ether linkage between two pyridine rings via displacement of a halogen (commonly fluorine) by a pyridin-2-ol nucleophile.
  • Introduction or preservation of the amino group at the 2-position of the pyridine ring.

Specific Method from Patent Literature

A highly detailed and mild preparation method for 2-aminopyridine derivatives, which can be adapted for this compound, is described in US Patent US20060047124A1. The process involves:

  • Starting Material Preparation :

    • Use of 3-substituted-2,5,6-trifluoropyridine as a precursor.
    • This precursor can be prepared by defluorinating 3-substituted-2,4,5,6-tetrafluoropyridine in aqueous ammonia with a zinc catalyst.
  • Hydrazine Substitution Step :

    • React the trifluoropyridine derivative with hydrazine monohydrate (3 to 15 equivalents, preferably 3 to 8) in a C1-C4 alkyl alcohol solvent (methanol, ethanol, etc.).
    • Conditions: 30 to 150°C (preferably 30 to 100°C) for 2 to 10 hours (preferably 2 to 8 hours).
    • This step yields 2-hydrazino-3-substituted-5,6-difluoropyridine intermediates.
  • Reduction Step :

    • Reduce the hydrazino intermediate using hydrogen gas in the presence of a Raney nickel catalyst (2 to 15 equivalents, preferably 5 to 12 equivalents).
    • Solvent: Same alkyl alcohols as above, 20 to 40-fold by weight relative to substrate.
    • Conditions: 10 to 35°C (preferably 15 to 25°C) for 10 to 30 hours (preferably 10 to 24 hours).
    • This yields the 2-aminopyridine derivative with the desired substitution.
  • Optional Dehydrazination and Repetition :

    • For certain derivatives, a dehydrazination step using 10% aqueous copper sulfate in aqueous acetic acid is performed to remove hydrazino groups, followed by repetition of hydrazine substitution and reduction steps to achieve different substitution patterns.

Table 1: Key Reaction Parameters for Preparation of 2-Aminopyridine Derivatives

Step Reagents/Conditions Temperature (°C) Time (h) Solvent Notes
Hydrazine substitution Hydrazine monohydrate (3–15 eq), C1-C4 alkyl alcohol 30–150 2–10 Methanol, ethanol, etc. Prefer 3–8 eq hydrazine
Reduction H2 gas, Raney nickel (2–15 eq), C1-C4 alkyl alcohol 10–35 10–30 Methanol, ethanol, etc. Prefer 5–12 eq Raney nickel
Dehydrazination 10% CuSO4 aq., acetic acid, water −10 to 60 10–48 Aqueous acetic acid solution For hydrazino group removal

This method is notable for its mild conditions compared to traditional high-temperature, high-pressure amination methods and results in high purity 2-aminopyridine derivatives, which can be adapted to synthesize this compound by appropriate choice of substituents.

Synthetic Route via Nucleophilic Aromatic Substitution (SNAr)

Another common approach to prepare this compound is through SNAr chemistry, where a halogenated pyridine (e.g., 3-chloropyridin-2-amine or 3-fluoropyridin-2-amine) is reacted with 2-hydroxypyridine under basic conditions to form the ether linkage.

  • Typical Conditions :

    • Base: Potassium carbonate or sodium hydride.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Elevated, typically 80–130°C.
    • Time: Several hours to overnight.
  • Mechanism :

    • The phenolic oxygen of 2-hydroxypyridine attacks the electron-deficient carbon bearing the halogen on the pyridine ring, displacing the halogen and forming the pyridin-2-yloxy linkage.

This method is widely used due to its straightforwardness and good yields when the pyridine ring is suitably activated by electron-withdrawing substituents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Hydrazine substitution + reduction (Patent US20060047124A1) Hydrazine monohydrate, Raney nickel catalyst, alkyl alcohol solvents, mild temperatures Mild conditions, high purity, scalable Multi-step, requires catalyst and hydrogen
Nucleophilic aromatic substitution (SNAr) Halogenated aminopyridine, 2-hydroxypyridine, base (K2CO3/NaH), polar aprotic solvent, elevated temperature Straightforward, good yields Requires activated halogenated pyridines, high temperature
Convergent synthesis via amidine/isothiocyanate intermediates Amidines (from nitriles), isothiocyanates (from amines), cyclocondensation reactions Enables complex heterocyclic scaffolds More complex, multi-step synthesis

Research Findings and Analysis

  • The patented hydrazine substitution and reduction method offers a mild and efficient route to 2-aminopyridine derivatives, which can be adapted for this compound by selecting appropriate substituents on the pyridine ring.

  • SNAr chemistry remains a reliable and commonly employed method for forming the pyridin-2-yloxy linkage, especially when halogenated pyridines are activated by electron-withdrawing groups.

  • Advanced heterocyclic synthesis methods involving amidine and isothiocyanate intermediates provide alternative pathways to functionalized pyridine derivatives but are more suitable for complex analogs rather than simple this compound.

  • Optimization of reaction parameters such as temperature, solvent choice, reagent equivalents, and catalyst loading is critical to maximize yield and purity.

Q & A

Q. What are the common synthetic routes for 3-(Pyridin-2-yloxy)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Halogen displacement : Reacting 3-halo-pyridin-2-amine derivatives (e.g., 3-iodo or 3-chloro) with pyridin-2-ol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Microwave-assisted synthesis (60–120°C, 30–60 min) enhances reaction efficiency .
  • Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic cleavage (e.g., TFA/CH₂Cl₂) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC-MS.
  • Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to reduce byproducts.
  • Catalytic Pd or Cu can improve coupling efficiency for halogenated precursors .

Q. How is this compound characterized structurally?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX software) resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen-bonded dimers (N–H⋯N, ~2.8 Å) and halogen interactions (Cl⋯Cl, ~3.3 Å) are common in pyridine derivatives .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 6.5–8.5 ppm; amine protons at δ 4.5–5.5 ppm (exchange broadening).
    • IR : N–H stretches (~3400 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) confirm functional groups .
  • Mass spectrometry : ESI-MS (positive mode) typically shows [M+H]⁺ peaks matching molecular weight (e.g., 203.2 g/mol for C₁₀H₁₀N₃O) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in solvent systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridinyl oxygen and amine groups are reactive toward electrophiles (e.g., alkylation) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. non-polar (toluene) solvents. Polar solvents stabilize charge-separated intermediates, accelerating reactions like SNAr .
  • Software : Gaussian, ORCA, or VASP for quantum calculations; GROMACS for MD trajectories.

Q. Key Finding :

  • In water, the compound forms stronger hydrogen bonds with solvent (ΔG ~ -5.2 kcal/mol), reducing reactivity compared to DMSO .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma half-life, tissue distribution, and metabolite formation. For example, low oral bioavailability (<20%) may explain reduced in vivo efficacy despite potent in vitro Akt inhibition .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation at the pyridine ring) .
  • Cocrystal Structures : Resolve binding modes (e.g., Akt inhibitors with unphosphorylated Akt1, PDB: 4EKL) to confirm target engagement discrepancies .

Example :
Akt inhibitors showed IC₅₀ = 12 nM in vitro but required higher doses in vivo (50 mg/kg) due to rapid clearance .

Q. What challenges arise in analyzing hydrogen bonding and π-stacking in crystal structures of this compound derivatives?

Methodological Answer:

  • Hydrogen Bonding : Use SHELXL refinement to model N–H⋯N/O interactions. Centrosymmetric dimers (R₂²(8) motif) are common, but disorder in solvent molecules (e.g., ethanol) can obscure H-bond networks .
  • π-Stacking : Measure interplanar distances (3.4–3.6 Å) and dihedral angles (>15° indicates weak stacking). For example, fluorinated derivatives exhibit enhanced stacking due to dipole interactions .
  • Challenges :
    • Twinning or low-resolution data (<1.5 Å) complicates electron density maps.
    • Thermal motion (B-factors > 5 Ų) reduces confidence in H-atom positions .

Q. How does fluorination of the pyridine ring alter the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases ring electron deficiency, enhancing reactivity toward nucleophiles (e.g., SNAr at C-5). Cyclic voltammetry shows shifted reduction potentials (ΔE ~ -0.3 V for 3-F vs. H) .
  • Biological Impact : Fluorinated analogs (e.g., 5-trifluoromethyl derivatives) show improved kinase inhibition (e.g., TrkA IC₅₀ = 8 nM vs. 35 nM for non-fluorinated) due to hydrophobic binding pocket interactions .

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